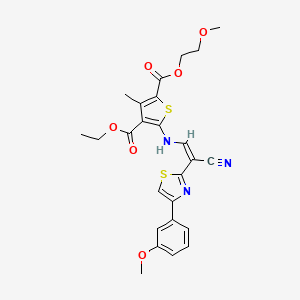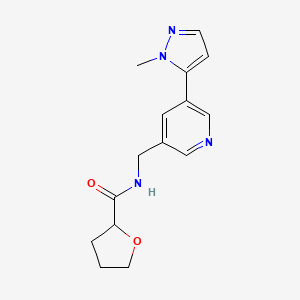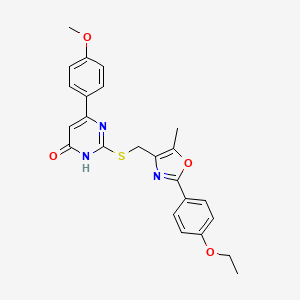
2-Amino-6-methoxyphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methoxyphenol hydrochloride is a chemical compound with the molecular formula C7H10ClNO2 . It has an average mass of 175.613 Da and a monoisotopic mass of 175.040009 Da .
Synthesis Analysis
The synthesis of compounds similar to 2-Amino-6-methoxyphenol hydrochloride has been reported in the literature . For instance, metal (II) complexes with Schiff base ligands have been synthesized and characterized by physico-chemical and different spectral techniques . Another study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure .Molecular Structure Analysis
The molecular structure of 2-Amino-6-methoxyphenol hydrochloride consists of 7 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Proxy for Terrestrial Biomass Analysis : Methoxyphenols, including compounds like 2-amino-6-methoxyphenol hydrochloride, are used as proxies for terrestrial biomass. They assist in understanding the chemical changes in lignin during hydrothermal alteration, offering insights into the pyrolysis product distribution and demethylation processes (Vane & Abbott, 1999).
Investigation of Pyrolysis Products : The compound is relevant in studying the pyrolysis products of certain psychoactive substances. This includes understanding the stability of these substances when exposed to heat and the potential formation of unknown substances upon pyrolysis (Texter et al., 2018).
Bacterial Degradation of Aromatic Compounds : In microbiology, 2-amino-6-methoxyphenol hydrochloride is used to study bacterial degradation pathways of aromatic compounds. This includes the examination of enzymes like 2-aminophenol 1,6-dioxygenase in bacteria that degrade nitrobenzene, providing insights into unique substrate ranges and subunit structures of these enzymes (Lendenmann & Spain, 1996).
Synthesis of Pharmaceutical Compounds : It serves as a precursor for the synthesis of various pharmaceutical compounds, such as regioisomeric 5-amino- and 6-amino- 1,3-benzoxazole-4,7-diones, contributing to the development of new pharmaceutical agents (Bréhu et al., 2005).
Study of Antibacterial and Antioxidant Activities : The compound is studied for its role in the synthesis and characterization of compounds with antibacterial and antioxidant activities, helping in the understanding of how molecular structures influence these properties (Oloyede-Akinsulere et al., 2018).
Investigation of Hydrogen-bonded Solute-Solvent Complexes : The compound is used in studying the formation and dissociation of hydrogen-bonded solute-solvent complexes, providing insights into the dynamics of molecular interactions in solvents (Zheng et al., 2006).
Thermochemical Studies of Methoxyphenols : It is essential in thermochemical studies of methoxyphenols, which are important structural fragments in antioxidants and biologically active molecules. Such studies help in understanding the relations between molecular structure and properties (Varfolomeev et al., 2010).
Study of Chemical Reactions in Medicinal Chemistry : The compound is used in studying chemical reactions that produce biologically active molecules, contributing to the development of new therapeutic agents (Choudhari et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, 2-Methoxyphenol, indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause serious eye irritation . It is recommended to use only in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, and eye/face protection .
Mechanism of Action
Target of Action
Similar compounds are known to act on specific sodium ion (na+) channel sites on nerve membranes .
Mode of Action
2-Amino-6-methoxyphenol hydrochloride, like other local anesthetics, is believed to act on nerve endings or around nerve trunks. It combines with specific sodium ion (Na+) channel sites on the nerve membrane. By reducing Na+ passage through sodium ion channels, it can affect the membrane potential, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
It’s known that local anesthetics like this compound decrease the excitability of nerve membranes without affecting their resting potential .
Pharmacokinetics
Its water solubility is 1.44 mg/ml .
Result of Action
Similar compounds are known to block the generation and conduction of sensory nerve impulses, temporarily eliminating local sensation, mainly pain sensation .
Action Environment
It’s known that the application methods of local anesthesia can be divided into topical anesthesia, invasive anesthesia, conduction anesthesia, subarachnoid anesthesia, and epidural anesthesia .
properties
IUPAC Name |
2-amino-6-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,9H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXIGCZEXDVFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2981306.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981307.png)

![2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2981310.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2981311.png)

![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2981317.png)
![Methyl 2-amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2981318.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2981321.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2981325.png)
![2-(4,5-dimethoxy-2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2981326.png)
